molecular formula C18H19N3O5S B12455222 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

Cat. No.: B12455222
M. Wt: 389.4 g/mol
InChI Key: XCTFAEOWIXQZIX-UHFFFAOYSA-N
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Description

The compound 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a heterocyclic molecule featuring a fused imidazo-pyridine core. Its structure includes:

  • A 2-thioxo group in the imidazole ring, which may enhance electrophilic reactivity and influence binding to biological targets.
  • A 3,4,5-trimethoxyphenyl substituent at position 5, a motif commonly associated with tubulin-binding agents like combretastatin A-4 ().
  • A carboxylic acid group at position 7, which improves water solubility compared to ester derivatives (e.g., ethyl carboxylates in ).

Its synthesis likely involves multi-step reactions similar to those reported for tetrahydroimidazo-pyridines () or thienopyridazines ().

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

1,3-dimethyl-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C18H19N3O5S/c1-20-14-10(17(22)23)8-11(19-16(14)21(2)18(20)27)9-6-12(24-3)15(26-5)13(7-9)25-4/h6-8H,1-5H3,(H,22,23)

InChI Key

XCTFAEOWIXQZIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=S)C

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Condensation-Cyclization of Diaminopyridine Derivatives

The imidazo[4,5-b]pyridine core is synthesized through condensation of 2,3-diaminopyridine with carbonyl-containing reagents.

Method A: Aldehyde-Mediated Cyclization
  • Reactants : 2,3-Diaminopyridine + 3,4,5-trimethoxybenzaldehyde.
  • Conditions :
    • Solvent: Ethanol/water (1:1) or dimethylformamide (DMF).
    • Catalyst: Ferric hydrogensulfate (Fe(HSO₄)₃) or nano silica-bonded catalysts.
    • Temperature: Reflux (80–100°C) or microwave irradiation (100–150 W).
  • Mechanism : Schiff base formation followed by cyclization (Figure 1).
  • Yield : 70–85%.
Method B: Ketone-Based Cyclization
  • Reactants : 2,3-Diaminopyridine + acetylated 3,4,5-trimethoxyphenyl ketone.
  • Conditions :
    • Solvent: Acetonitrile or toluene.
    • Oxidant: tert-Butyl hydroperoxide (TBHP).
    • Temperature: 60–80°C.
  • Yield : 65–75%.

Introduction of the Thioxo Group

The 2-thioxo moiety is incorporated via sulfurization of intermediate imidazo precursors.

Method A: Thiourea Reaction
  • Reactants : Imidazo[4,5-b]pyridine intermediate + thiourea.
  • Conditions :
    • Solvent: Pyridine or acetic acid.
    • Temperature: Reflux (110–120°C).
  • Yield : 60–70%.
Method B: Lawesson’s Reagent
  • Reactants : Imidazo[4,5-b]pyridine intermediate + Lawesson’s reagent.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or dichloromethane.
    • Temperature: Room temperature to 50°C.
  • Yield : 75–90%.

N-Alkylation for Methyl Substituents

Methyl groups at positions 1 and 3 are introduced via alkylation.

Method A: Methyl Iodide Alkylation
  • Reactants : Thioxo intermediate + methyl iodide.
  • Conditions :
    • Base: Potassium carbonate (K₂CO₃).
    • Solvent: DMF or acetone.
    • Temperature: 60–80°C.
  • Yield : 80–95%.
Method B: Dimethyl Sulfate
  • Reactants : Thioxo intermediate + dimethyl sulfate.
  • Conditions :
    • Base: Sodium hydride (NaH).
    • Solvent: Tetrahydrofuran (THF).
    • Temperature: 0–25°C.
  • Yield : 70–85%.

Carboxylic Acid Functionalization

The 7-carboxylic acid group is introduced via oxidation or hydrolysis.

Method A: Nitrile Hydrolysis
  • Reactants : 7-Cyano intermediate.
  • Conditions :
    • Acid: 6M HCl or H₂SO₄.
    • Temperature: Reflux (100–120°C).
  • Yield : 85–90%.
Method B: Oxidation of Methyl Ester
  • Reactants : 7-Methyl ester intermediate.
  • Conditions :
    • Base: NaOH (2M) in ethanol/water.
    • Temperature: 60–80°C.
  • Yield : 75–80%.

Optimization and Challenges

Regioselectivity in Cyclization

  • Microwave irradiation improves regioselectivity for the imidazo[4,5-b]pyridine core over other fused products.
  • Side products : Competing [4,5-c] or [5,6-b] isomers (5–15% yield).

Purification Techniques

  • Column chromatography : Silica gel (eluent: ethyl acetate/hexane) for intermediates.
  • Recrystallization : Ethanol/water mixtures for final carboxylic acid product.

Comparative Analysis of Methods

Step Method Yield (%) Time (h) Key Advantage
Core formation Aldehyde (MW) 85 2–4 Rapid, high purity
Thioxo incorporation Lawesson’s reagent 90 1–2 Mild conditions
N-Alkylation Methyl iodide 95 6–8 High efficiency
Carboxylic acid Nitrile hydrolysis 90 12–24 Avoids over-oxidation

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their key properties:

Compound Name / Class Core Structure Key Substituents Biological Activity/Solubility Reference
Target Compound Imidazo[4,5-b]pyridine 3,4,5-Trimethoxyphenyl, 2-thioxo, carboxylic acid Unknown (inferred antitumor potential) N/A
Combretastatin A-4 Prodrugs (e.g., sodium phosphate 1n) Stilbene 3,4,5-Trimethoxyphenyl, phosphate salt Antitumor (vascular shutdown); improved solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ethyl esters No activity reported; low solubility
Imazamox (herbicide) Imidazolinone-pyridine Methoxymethyl, carboxylic acid Herbicidal; solubility via carboxylic acid
Thieno[2,3-d]pyridazine-7-carboxylic acid derivatives Thienopyridazine Varied aryl/alkyl groups, carboxylic acid Synthetic intermediates; solubility data not shown

Key Findings:

Structural Similarities to Combretastatin Analogs: The 3,4,5-trimethoxyphenyl group in the target compound aligns with combretastatin A-4 derivatives, which selectively disrupt tumor vasculature at low doses (93% vascular shutdown in tumors at 1/10 MTD) . However, the imidazo-pyridine core may confer distinct pharmacokinetic properties compared to combretastatin’s stilbene backbone. Unlike combretastatin prodrugs (e.g., sodium phosphate 1n), the target compound’s carboxylic acid group may negate the need for prodrug formulation, as carboxylic acids generally exhibit better solubility than phenols or esters ( vs. 3, 4) .

Differentiation from Herbicidal Imidazolinones: Imazamox () shares a pyridine-carboxylic acid moiety but lacks the thioxo-imidazole ring and trimethoxyphenyl group. Its herbicidal activity underscores the importance of substituents in target specificity .

Synthetic Challenges :

  • The target compound’s synthesis may parallel methods for tetrahydroimidazo-pyridines (e.g., one-pot reactions with nitrophenyl substituents, ), though the 2-thioxo group and trimethoxyphenyl placement could complicate regioselectivity .

Potential for Improved Solubility: Carboxylic acid derivatives (e.g., ’s thienopyridazines) typically outperform esters (e.g., ’s diethyl carboxylates) in aqueous solubility, suggesting the target compound may have favorable drug-like properties .

Biological Activity

2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19N3O5S
  • Molecular Weight : 389.426 g/mol
  • CAS Number : [Not provided in the sources]

The compound features a complex structure characterized by a thioxo group and a pyridine ring, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar imidazo-pyridine structures exhibit significant anticancer properties. For instance, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . This suggests that compound 1 may also possess similar anticancer effects.

The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : Induction of apoptosis via caspase activation has been observed in related studies, where compounds enhanced caspase-3 activity significantly at specific concentrations .

Study 1: Cytotoxicity Evaluation

A recent evaluation focused on the cytotoxic effects of imidazo-pyridine derivatives on human cancer cell lines. The study found that specific structural modifications could enhance anticancer activity. While direct data on compound 1 was not available, the trends observed suggest potential efficacy in similar structures .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of thioxo-imidazo derivatives revealed that certain modifications could lead to increased antibacterial and antifungal activities. These findings support the hypothesis that compound 1 may also exhibit similar bioactivity due to its structural components .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (μM)Reference
Compound 1AnticancerTBD
Related Compound AAnticancer2.43 - 14.65
Related Compound BAntibacterialTBD
Related Compound CAntifungalTBD

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